![molecular formula C24H32N4O4S B2990580 ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898459-58-0](/img/structure/B2990580.png)

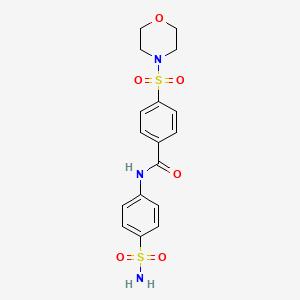

ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

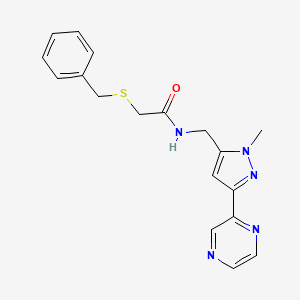

The compound is a derivative of pyrimido[4,5-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These compounds have two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of this compound involves two fused pyrimidine rings, which are part of the larger pyrimido[4,5-d]pyrimidine system . The compound also contains a diethylaminoethyl group and a thioacetamido group attached to the pyrimido[4,5-d]pyrimidine system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation and cyclization . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization to form the pyrimido[4,5-d]pyrimidine system .Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The structural complexity of ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate suggests potential as a chemotherapeutic agent. Its ability to interact with various biological targets can be harnessed to inhibit the growth of cancer cells. Research could focus on its cytotoxic effects against specific cancer cell lines and its mechanism of action in disrupting cancer cell proliferation .

Antimicrobial Activity

The pyrimidine nucleus is a part of DNA and RNA, which imparts diverse pharmacological properties, including antimicrobial activity. This compound could be synthesized and tested against a range of bacterial and fungal strains. Its efficacy can be compared with standard drugs, and modifications to its structure could enhance its antimicrobial potency .

Antiviral Activity

Given the ongoing need for new antiviral agents, this compound’s pyrimidine core could be explored for its effectiveness against various viral infections. Structural analogs could be designed to target specific viral enzymes or replication processes, potentially leading to the development of new antiviral drugs .

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic pain and inflammatory diseases. Research could investigate the compound’s ability to modulate inflammatory pathways and its analgesic effects in preclinical models .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating these effects. The compound’s potential as an antioxidant could be evaluated through its free radical scavenging ability and protection against oxidative damage in biological systems .

Antimalarial Activity

Malaria remains a significant global health challenge, and new therapeutic agents are constantly sought. The pyrimidine derivative’s potential antimalarial activity could be assessed by testing its efficacy against Plasmodium species, the parasites responsible for malaria. Its mode of action could also be studied to understand how it interferes with the parasite’s life cycle .

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis methods, reactivities, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Mécanisme D'action

Target of Action

The compound ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex molecule with a pyrimidine nucleus . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties . .

Mode of Action

Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities

Biochemical Pathways

Given the broad spectrum of biological activities associated with pyrimidine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse biological potential of pyrimidine derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

ethyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-4-27(5-2)14-15-28-20-9-7-8-19(20)22(26-24(28)31)33-16-21(29)25-18-12-10-17(11-13-18)23(30)32-6-3/h10-13H,4-9,14-16H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSUISUNGSTBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990514.png)

![ethyl 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2990515.png)

![6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2990517.png)

![ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2990519.png)